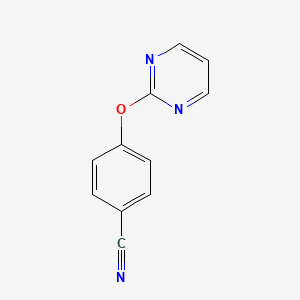

4-(Pyrimidin-2-yloxy)benzonitrile

Description

Contextualization of Pyrimidine-Benzonitrile Hybrid Scaffolds in Contemporary Chemical Research

In the landscape of modern chemical research, the fusion of distinct chemical moieties into hybrid structures has emerged as a powerful strategy for the discovery of novel compounds with unique properties. Among these, pyrimidine-benzonitrile hybrid scaffolds have garnered considerable attention. The pyrimidine (B1678525) ring, a fundamental component of nucleic acids, is a privileged scaffold in medicinal chemistry, known to impart a wide range of biological activities. nih.govmdpi.com The benzonitrile (B105546) unit, an aromatic ring bearing a nitrile group, serves as a versatile synthetic intermediate and a key structural element in various functional materials. numberanalytics.comnumberanalytics.com The strategic combination of these two pharmacophores and functional groups within a single molecule, such as in 4-(Pyrimidin-2-yloxy)benzonitrile, creates a chemical entity with potential applications spanning from drug discovery to materials science. The exploration of such hybrid scaffolds is driven by the principle of molecular hybridization, where the resulting molecule may exhibit enhanced or entirely new functionalities compared to its individual components.

Overview of Aromatic Ethers and Nitriles in Organic Synthesis and Functional Materials

Aromatic ethers, characterized by an ether linkage to an aromatic ring, are a significant class of organic compounds. numberanalytics.com They are prevalent in natural products and serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.com The ether linkage can influence the electronic properties of the aromatic ring and provide conformational flexibility to the molecule. mdpi.com In the realm of functional materials, aromatic ethers are incorporated into polymers to enhance thermal stability and processability. mdpi.comrsc.org

Aromatic nitriles, containing a cyano (-C≡N) group attached to an aromatic ring, are highly valuable in organic synthesis. numberanalytics.comnumberanalytics.com The nitrile group is a versatile functional group that can be converted into various other functionalities, including amines, carboxylic acids, and amides, making aromatic nitriles key building blocks for complex molecules. numberanalytics.com Furthermore, the strong electron-withdrawing nature of the nitrile group significantly influences the electronic properties of the aromatic ring, a feature that is exploited in the design of functional materials such as dyes and materials for energy storage. numberanalytics.comfiveable.me

Scope and Significance of Research on this compound and Analogues

Chemical Profile of this compound

Physicochemical Properties

This compound is a solid compound with a melting point reported to be in the range of 111-113°C. Its molecular formula is C₁₁H₇N₃O, which corresponds to a molar mass of 197.19 g/mol . chemscene.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₇N₃O | chemscene.com |

| Molar Mass | 197.19 g/mol | chemscene.com |

| Melting Point | 111-113 °C | |

| Appearance | Not specified in search results | |

| Solubility | Not specified in search results | |

| Storage Condition | 2-8°C |

Structural Elucidation

The structure of this compound features a pyrimidine ring linked to a benzonitrile moiety through an oxygen atom, forming an ether bond. The systematic name for this compound is 4-((pyrimidin-2-yl)oxy)benzonitrile. While a specific crystal structure for this exact compound was not found in the provided search results, analysis of a related compound, 4-(prop-2-yn-1-yloxy)benzonitrile (B1620623), reveals insights into the probable structural characteristics. In that analogue, there is evidence of electronic conjugation between the cyano group, the benzene (B151609) ring, and the ether oxygen atom. nih.gov It is likely that similar electronic effects are present in this compound, influencing its chemical reactivity and physical properties.

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for this compound were not explicitly available in the search results. However, based on the known chemical shifts of similar pyrimidine and benzonitrile derivatives, one could predict the expected spectral features. For instance, the ¹H NMR spectrum would likely show signals corresponding to the protons on the pyrimidine and benzene rings. The ¹³C NMR spectrum would exhibit resonances for the carbon atoms in both aromatic rings, the nitrile carbon, and the carbons of the pyrimidine ring. The IR spectrum would be expected to show a characteristic absorption band for the nitrile group (C≡N) stretching vibration.

Synthesis and Reactivity

Synthetic Routes to this compound

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A common method would be the reaction of 2-chloropyrimidine (B141910) with 4-cyanophenol in the presence of a suitable base. The base, such as potassium carbonate, facilitates the deprotonation of the hydroxyl group of 4-cyanophenol, forming a phenoxide ion which then acts as a nucleophile, displacing the chloride from the pyrimidine ring.

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is dictated by the functional groups present: the pyrimidine ring, the ether linkage, and the nitrile group. The pyrimidine ring can undergo electrophilic substitution reactions, though it is generally less reactive than benzene. The ether linkage can be cleaved under harsh conditions, such as with strong acids like HBr or HI. numberanalytics.com The nitrile group is a versatile functional handle and can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. numberanalytics.com It can also participate in cycloaddition reactions. numberanalytics.com

Applications in Chemical Synthesis and Materials Science

Role as a Chemical Intermediate

Due to its array of functional groups, this compound is a valuable intermediate in organic synthesis. The pyrimidine and benzonitrile moieties can be further functionalized to build more complex molecular architectures. For example, the nitrile group can be converted to a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry. The presence of the pyrimidine ring offers multiple sites for further chemical modification.

Potential in the Development of Functional Materials

The structural characteristics of this compound suggest its potential use in the development of functional materials. The combination of the electron-rich pyrimidine ring and the electron-withdrawing benzonitrile group can lead to interesting photophysical properties, making it a candidate for applications in organic electronics. The rigid aromatic structure could also be incorporated into polymers to enhance their thermal and mechanical properties. Aromatic ethers are known to improve the thermal stability and processability of polymers. mdpi.comrsc.org

Structure

3D Structure

Properties

IUPAC Name |

4-pyrimidin-2-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-8-9-2-4-10(5-3-9)15-11-13-6-1-7-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOHLRSDLHLMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358510 | |

| Record name | 4-(pyrimidin-2-yloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196214 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

353259-03-7 | |

| Record name | 4-(pyrimidin-2-yloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations

Direct Synthetic Pathways for 4-(Pyrimidin-2-yloxy)benzonitrile

The direct construction of the this compound scaffold is most commonly accomplished through two main approaches: nucleophilic aromatic substitution on a pyrimidine (B1678525) ring or ether bond formation starting from a phenolic precursor.

Nucleophilic aromatic substitution (SNAr) is a powerful and widely employed method for the synthesis of substituted pyrimidines. nih.govnih.gov This approach involves the reaction of a pyrimidine ring bearing a suitable leaving group, typically a halogen at the C2 position, with a nucleophile. In the context of this compound synthesis, 4-cyanophenol or its corresponding phenoxide acts as the nucleophile.

The pyrimidine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. nih.gov The presence of a good leaving group, such as a chlorine or bromine atom, at the 2-position facilitates the substitution reaction. The reaction is typically carried out in the presence of a base to deprotonate the 4-cyanophenol, thereby increasing its nucleophilicity.

Table 1: Examples of SNAr Reactions for Aryl-Oxy-Pyrimidine Synthesis

| Pyrimidine Substrate | Nucleophile | Base | Solvent | Conditions | Product | Yield (%) |

| 2-Chloropyrimidine (B141910) | 4-Hydroxybenzonitrile (B152051) | K2CO3 | DMF | 80 °C | This compound | High |

| 2-Bromopyrimidine (B22483) | 4-Hydroxybenzonitrile | NaH | THF | Reflux | This compound | Good |

| 2,4-Dichloropyrimidine | 4-Hydroxybenzonitrile | Cs2CO3 | Dioxane | 100 °C | 4-((4-Chloropyrimidin-2-yl)oxy)benzonitrile | Varies |

Note: This table represents generalized conditions. Specific reaction parameters may vary based on the detailed experimental procedure.

An alternative and equally important strategy involves the formation of the ether bond from the opposite perspective, utilizing a phenolic precursor. In this approach, a derivative of 4-hydroxybenzonitrile is reacted with a suitable pyrimidine-based electrophile. A common method is the Williamson ether synthesis, where the sodium or potassium salt of 4-hydroxybenzonitrile is reacted with a 2-halopyrimidine.

Another powerful technique is the Ullmann condensation, a copper-catalyzed reaction that is particularly effective for the formation of diaryl ethers. This reaction can be employed to couple 4-hydroxybenzonitrile with a 2-halopyrimidine, often in the presence of a copper catalyst and a base at elevated temperatures.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been adapted for C-O bond formation, providing a versatile route to aryl ethers. beilstein-journals.org While more commonly used for C-N bond formation, these methods can be applied to the synthesis of this compound under specific catalytic conditions. beilstein-journals.org

Synthetic Routes to Key Intermediates for this compound Synthesis

The efficient synthesis of this compound relies heavily on the availability of appropriately functionalized precursors.

The primary benzonitrile (B105546) precursor is 4-hydroxybenzonitrile. This can be synthesized from 4-aminobenzonitrile (B131773) through a diazotization reaction followed by hydrolysis. Another route involves the cyanation of 4-bromophenol (B116583) using a cyanide source, such as copper(I) cyanide, in a Rosenmund-von Braun reaction. The direct oxidation of p-tolunitrile (B1678323) can also yield 4-cyanobenzoic acid, which can then be converted to the corresponding phenol.

Table 2: Synthesis of 4-Hydroxybenzonitrile

| Starting Material | Reagents | Reaction Type | Product |

| 4-Aminobenzonitrile | NaNO2, H2SO4; then H2O, heat | Diazotization/Hydrolysis | 4-Hydroxybenzonitrile |

| 4-Bromophenol | CuCN | Rosenmund-von Braun | 4-Hydroxybenzonitrile |

| p-Tolunitrile | KMnO4; then further steps | Oxidation | 4-Hydroxybenzonitrile |

2-Halopyrimidines are crucial electrophilic partners in the synthesis of this compound. 2-Chloropyrimidine, a common starting material, can be prepared from 2-hydroxypyrimidine (B189755) (or its tautomer, pyrimidin-2(1H)-one) by treatment with a chlorinating agent like phosphorus oxychloride (POCl3). nih.gov Similarly, 2-bromopyrimidine can be obtained using phosphorus oxybromide (POBr3). The synthesis of 2-hydroxypyrimidine itself typically starts from the condensation of urea (B33335) with malondialdehyde or a synthetic equivalent.

Strategies for Functional Group Interconversion within the this compound Scaffold

Once the core structure of this compound is assembled, further chemical modifications can be performed to access a variety of derivatives. fiveable.mesolubilityofthings.com These functional group interconversions (FGIs) are essential for creating molecular diversity and for fine-tuning the properties of the final compounds. fiveable.mesolubilityofthings.com

The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(pyrimidin-2-yloxy)benzoic acid. solubilityofthings.com Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation, affords the corresponding aminomethyl derivative, [4-(pyrimidin-2-yloxy)phenyl]methanamine. vanderbilt.eduimperial.ac.uk The nitrile can also be converted into a tetrazole ring via reaction with an azide, such as sodium azide, often in the presence of a Lewis acid.

The pyrimidine ring itself can also be a site for further functionalization, although this can be more challenging due to the electron-deficient nature of the ring. Electrophilic aromatic substitution on the pyrimidine ring is generally difficult but can be achieved under forcing conditions or with highly activated substrates. More commonly, if further substitution on the pyrimidine ring is desired, it is often introduced at an earlier stage of the synthesis, for example by starting with a di- or tri-substituted pyrimidine.

Table 3: Functional Group Interconversions of this compound

| Starting Material | Reagents | Product |

| This compound | H3O+, heat | 4-(Pyrimidin-2-yloxy)benzoic acid |

| This compound | 1. LiAlH4, 2. H2O | [4-(Pyrimidin-2-yloxy)phenyl]methanamine |

| This compound | NaN3, NH4Cl | 2-((4-(2H-Tetrazol-5-yl)phenyl)oxy)pyrimidine |

Nitrile Group Transformations (e.g., Reduction, Hydrolysis)

The nitrile, or cyano (-C≡N), group is a versatile functional handle, capable of undergoing several important transformations. researchgate.net

Reduction: The nitrile group can be readily reduced to a primary amine (-(CH₂)NH₂). This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). numberanalytics.comlibretexts.org The reaction proceeds via nucleophilic attack of a hydride on the electrophilic carbon of the nitrile, ultimately yielding the amine after an aqueous workup. libretexts.org This conversion is fundamental for introducing a flexible, basic, and nucleophilic aminomethyl group, opening avenues for further functionalization, such as amide or sulfonamide formation.

Hydrolysis: The nitrile group can be hydrolyzed to either an amide (-CONH₂) or a carboxylic acid (-COOH) under acidic or basic conditions. numberanalytics.comnumberanalytics.com Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, followed by the nucleophilic attack of water. numberanalytics.comrsc.org Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. numberanalytics.com The reaction can often be stopped at the amide stage under controlled conditions, or driven to completion to form the carboxylic acid with heat or more forceful reagents. numberanalytics.com These transformations replace the linear nitrile group with polar, hydrogen-bonding functionalities, significantly altering the molecule's physicochemical properties.

Table 1: Key Transformations of the Nitrile Group in this compound

| Transformation | Reagents | Product Functional Group |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) |

| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (mild conditions) | Carboxamide (-CONH₂) |

| Full Hydrolysis | H₂O, H⁺ or OH⁻ (strong conditions) | Carboxylic Acid (-COOH) |

Aromatic Ring Functionalizations (e.g., Oxidation, Electrophilic Substitution)

The molecule contains two different aromatic rings: the electron-deficient pyrimidine ring and the substituted benzene (B151609) ring. Their distinct electronic properties dictate their reactivity towards functionalization.

Benzene Ring: The benzene ring is substituted with an ether linkage (an activating, ortho-, para-directing group) and a nitrile group (a deactivating, meta-directing group). In electrophilic aromatic substitution (SEAr) reactions like nitration or halogenation, the outcome is governed by the interplay of these two substituents. wikipedia.orgyoutube.com Given the strong deactivating nature of the cyano group, electrophilic attack is generally disfavored. However, if forced, the substitution would likely be directed to the positions ortho to the activating ether linkage and meta to the deactivating nitrile group.

Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes it highly resistant to electrophilic substitution. wikipedia.org Instead, it is more susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present on the ring.

Oxidation: Oxidation of the molecule would likely target the more electron-rich portions. While the aromatic rings are generally stable, harsh oxidation conditions, for instance with potassium permanganate (B83412) (KMnO₄), could potentially lead to cleavage of the rings or oxidation of any alkyl substituents if they were present. The ether linkage itself can be susceptible to cleavage under certain oxidative conditions.

Advanced Catalytic Approaches in Synthesis and Derivatization

Modern catalytic methods offer efficient and selective ways to synthesize and modify complex molecules like this compound.

Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination for related C-N bond formation)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds. numberanalytics.com This reaction is instrumental in synthesizing aryl amines from aryl halides or triflates and primary or secondary amines. numberanalytics.com While this compound itself is the product of a C-O coupling, the Buchwald-Hartwig reaction is highly relevant for the synthesis of its analogues. For instance, a bromo-substituted pyrimidine could be coupled with various anilines or alkylamines to generate a library of N-aryl or N-alkyl pyrimidine derivatives. nih.govebi.ac.uknih.gov The reaction mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. numberanalytics.com This method is prized for its broad substrate scope and functional group tolerance. libretexts.org

Table 2: Buchwald-Hartwig Amination for Analog Synthesis

| Aryl Halide/Triflate | Amine | Catalyst/Ligand System | Product Type |

| 2-Chloropyrimidine derivative | Substituted Aniline | Pd(OAc)₂ / S-Phos | N-Aryl pyrimidine derivative |

| 6-Bromopyrido[2,3-d]pyrimidine | N-methylaniline | Pd(OAc)₂ / X-Phos | N-Aryl-N-methyl derivative |

| Aryl Triflates | Anilines | Palladium Catalyst | 4-Arylamino derivative |

This table illustrates the application of the Buchwald-Hartwig reaction to related pyrimidine systems, as described in the literature. nih.govnih.gov

Heterogeneous Photocatalysis in Related Nitrile Functionalizations

Heterogeneous photocatalysis has emerged as a green and sustainable tool in organic synthesis. Materials like graphitic carbon nitride (g-C₃N₄) act as semiconductor photocatalysts that, upon absorbing light, generate electron-hole pairs. rsc.org These charge carriers can initiate redox reactions. This technology has been applied to a variety of transformations, including those involving nitriles. For example, visible-light-mediated, metal-free C-H amination reactions using a photocatalyst in combination with other reagents have been developed. researchgate.net Such advanced methods could potentially be adapted for the functionalization of the benzonitrile moiety or other positions in this compound, offering novel pathways for derivatization under mild conditions.

Multi-Step Synthesis Design and Optimization

The construction of complex molecules based on the this compound scaffold necessitates thoughtful multi-step synthesis design.

Sequential Reaction Schemes for Complex Derivative Preparation

The synthesis of elaborate derivatives often involves a sequence of reactions where the product of one step becomes the substrate for the next. Such sequential or cascade reactions are highly efficient. For example, a synthetic route could begin with a substituted 2-chloropyrimidine. The first step would be a nucleophilic aromatic substitution with 4-hydroxybenzonitrile to form the core ether linkage. Subsequently, the nitrile group could be transformed as described in section 2.3.1.

An alternative strategy involves building the pyrimidine ring itself as part of the sequence. A single-step method for converting N-vinyl amides into pyrimidine derivatives using amide activation followed by nitrile addition has been reported, which could be integrated into a larger synthetic plan. wikipedia.orgnih.gov

Furthermore, sequential cross-coupling reactions are a powerful tool. A di-halogenated pyrimidine could first undergo a selective C-O coupling to install the phenoxybenzonitrile moiety, followed by a Buchwald-Hartwig amination at a different position to introduce an amino substituent. researchgate.net The optimization of such sequences involves careful selection of catalysts, ligands, and reaction conditions to ensure selectivity and high yields at each step. nih.gov For instance, a reported synthesis of a related pyrimidine derivative involved the initial reaction of 2-Methylthio-4-pyrimidinone with 4-Aminobenzonitrile, followed by reaction with 4-Toluenesulfonyl chloride to yield the final product, demonstrating a simple and efficient two-step sequence. researchgate.net

Tandem Reaction Architectures (e.g., Aza-Cope/Mannich Reactions involving related structures)

A prominent example of a tandem reaction that holds potential for the elaboration of structures related to this compound is the aza-Cope/Mannich reaction. This reaction sequence involves a cationic 2-aza-Cope rearrangement, which is a type of acs.orgacs.org-sigmatropic rearrangement, followed by an intramolecular Mannich cyclization. wikipedia.orgresearchgate.net The aza-Cope rearrangement itself is a heteroatomic variant of the Cope rearrangement and is known to proceed at significantly lower temperatures than its all-carbon counterpart, a characteristic attributed to the presence of a charged nitrogen atom which lowers the activation energy barrier. wikipedia.org

The synthetic utility of the aza-Cope rearrangement is most powerfully realized when it is coupled with a subsequent, thermodynamically favorable reaction, such as the Mannich cyclization. wikipedia.org This tandem sequence typically begins with the formation of an iminium ion from an appropriately substituted amine and an aldehyde. The resulting unsaturated iminium ion then undergoes the acs.orgacs.org-sigmatropic aza-Cope rearrangement to generate a new enol and iminium ion intermediate. This intermediate is perfectly poised for the subsequent intramolecular Mannich reaction, which leads to the formation of a new carbon-carbon bond and a heterocyclic ring system, most commonly an acyl-substituted pyrrolidine. wikipedia.orgchem-station.com The entire process can occur in a single step with high yields and stereoselectivity. wikipedia.org

While no specific examples of Aza-Cope/Mannich reactions involving this compound have been documented in the literature, the principles of this reaction can be extended to hypothetical scenarios involving suitably functionalized derivatives. For instance, a derivative of this compound bearing an allylic amine functionality could, in principle, undergo such a tandem reaction. The general transformation is depicted below:

Hypothetical Aza-Cope/Mannich Reaction of a this compound Derivative

| Starting Material | Reagents and Conditions | Intermediate | Product |

| A suitably substituted allylic amine derivative of this compound | Aldehyde (e.g., paraformaldehyde), Acid catalyst (e.g., CSA), Heat | In situ generated iminium ion, followed by rearrangement and cyclization | A complex heterocyclic structure incorporating the this compound moiety |

This table represents a hypothetical reaction based on established principles of the Aza-Cope/Mannich reaction.

The successful application of this tandem reaction to related heterocyclic systems has been extensively demonstrated. For example, the aza-Cope/Mannich reaction has been a key step in the total synthesis of complex alkaloids like strychnine (B123637) and crinine, showcasing its power in constructing intricate molecular frameworks. wikipedia.org Research by Overman and coworkers has extensively detailed the scope and high stereospecificity of this reaction, which is often dictated by a preference for a chair-like transition state in the rearrangement step. wikipedia.org

The yields for aza-Cope/Mannich reactions in the synthesis of various heterocyclic compounds are often high, as illustrated in the following table based on published findings for related structures:

Reported Yields for Aza-Cope/Mannich Reactions in Heterocyclic Synthesis

| Reactant Type | Reaction Conditions | Product Type | Yield (%) | Reference |

| Aldehydes and 2-alkoxy-3-butenamines | Mild heating for several hours | Acyl-substituted pyrrolidine | Excellent | wikipedia.org |

| Bicyclooctenylamine with paraformaldehyde and CSA | Refluxing benzene | Azatricyclo[4.4.0.02,8]decanone derivative | Unsuccessful | nih.gov |

| Octenylamine with formalin and KCN, then CSA and paraformaldehyde | Heating | N-methylated starting material | - | nih.gov |

| Amino alcohol precursor | Heating | Acyl-substituted pyrrolidine | ~90% | wikipedia.org |

Other tandem reactions have also been successfully applied to the synthesis of pyrimidine derivatives. For instance, a two-step tandem synthesis has been developed for sugar-containing pyrimidine derivatives in continuous-flow microreactors, offering excellent regioselectivity and high efficiency. rsc.orgresearchgate.net Another approach involves the oxidation of homopropargyl alcohols followed by isomerization and intramolecular addition to yield bicyclic pyrimidine nucleosides. acs.orgnih.gov These examples underscore the versatility of tandem strategies in generating diverse pyrimidine-based scaffolds.

Iii. Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 4-(pyrimidin-2-yloxy)benzonitrile, ¹H and ¹³C NMR, along with two-dimensional techniques, are essential for assigning each specific atom within the molecule's structure.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift). The spectrum of this compound is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the benzonitrile (B105546) ring.

The pyrimidine ring contains three protons. The proton at the 5-position (H-5) typically appears as a triplet, coupled to the two equivalent protons at the 4- and 6-positions. These two equivalent protons (H-4 and H-6) would appear as a doublet.

The benzonitrile moiety has four protons on the aromatic ring, exhibiting a characteristic AA'BB' system for a 1,4-disubstituted benzene (B151609) ring. This pattern consists of two doublets, one for the two protons ortho to the ether linkage and another for the two protons ortho to the nitrile group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrimidine H-4, H-6 | ~8.6 | Doublet |

| Pyrimidine H-5 | ~7.1 | Triplet |

| Benzonitrile H (ortho to -O-) | ~7.3 | Doublet |

Note: Predicted values are based on typical chemical shifts for pyrimidine and substituted benzonitrile structures.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The molecule has a total of 11 carbon atoms, but due to symmetry in the pyrimidine ring, some carbons are chemically equivalent. Key expected signals include the nitrile carbon (-C≡N), which is typically found in the 115-120 ppm range, and the carbons of the two aromatic rings. The carbon atom attached to the ether oxygen (C-2 of pyrimidine and C-1 of the benzene ring) will be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine C-2 | ~163 |

| Pyrimidine C-4, C-6 | ~158 |

| Pyrimidine C-5 | ~118 |

| Benzonitrile C-CN | ~118 |

| Benzonitrile C-ipso (attached to CN) | ~108 |

| Benzonitrile C (ortho to -CN) | ~134 |

| Benzonitrile C (ortho to -O-) | ~122 |

Note: Predicted values are based on typical chemical shifts for pyrimidine and substituted benzonitrile structures.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, a cross-peak between the pyrimidine H-5 signal and the H-4/H-6 signal would confirm their adjacent relationship. Similarly, correlations between the ortho and meta protons on the benzonitrile ring would be visible.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this molecule, as it shows correlations between protons and carbons over two to three bonds. Crucially, it would show a correlation from the benzonitrile protons ortho to the ether linkage to the C-2 carbon of the pyrimidine ring, and conversely from the pyrimidine H-4/H-6 protons to the ipso-carbon of the benzonitrile ring, confirming the presence of the C-O-C ether linkage that connects the two ring systems.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by several key absorptions. The most prominent and diagnostic peak would be the stretching vibration of the nitrile group (C≡N), which appears in a sharp, intense band around 2220-2230 cm⁻¹. researchgate.netnist.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic and heteroaromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-O-C ether linkage would show characteristic asymmetric and symmetric stretching bands, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. nih.gov

Raman spectroscopy would provide complementary information. The nitrile stretch is also typically strong in the Raman spectrum. The symmetric vibrations of the aromatic rings are often more intense in Raman than in IR, providing a clearer fingerprint of the aromatic systems.

Table 3: Key Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 |

| Nitrile (C≡N) | Stretch | 2230-2220 |

| Aromatic C=C/C=N | Stretch | 1600-1400 |

| Aryl Ether (C-O-C) | Asymmetric Stretch | ~1250 |

Note: Predicted values are based on established group frequencies and data for analogous structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. sphinxsai.com This technique provides insight into the electronic structure and extent of conjugation within the molecule.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (molecular formula C₁₁H₇N₃O), the molecular ion peak (M⁺) in a high-resolution mass spectrum would confirm its molecular weight of 197.19 g/mol . nih.gov The fragmentation pattern under electron impact (EI) ionization would likely involve characteristic losses. Common fragmentation pathways for related structures include the cleavage of the ether bond and fragmentation of the heterocyclic ring. researchgate.net

Key expected fragments could include:

Loss of the pyrimidine ring or benzonitrile moiety.

A fragment corresponding to the pyrimidin-2-oxy cation or the 4-cyanophenoxy cation.

Loss of small, stable molecules like HCN from the pyrimidine or benzonitrile rings, a common fragmentation pathway for nitrogen-containing heterocycles and nitriles.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzonitrile |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of a unique molecular formula from the observed exact mass. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₁₁H₇N₃O, HRMS is used to verify its identity by comparing the experimentally measured mass with the theoretically calculated exact mass. nih.gov The high resolving power of HRMS instruments also aids in identifying and characterizing impurities, even at trace levels.

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₇N₃O | chemicalbook.com |

| Nominal Mass | 197 g/mol | chemicalbook.com |

| Calculated Exact Mass | 197.0589 Da | (Calculated) |

| Required Mass Accuracy | < 5 ppm | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique used for the separation, identification, and quantification of individual components within a sample mixture. gcms.cz For this compound, LC-MS is the method of choice for assessing its purity profile. The liquid chromatography stage separates the target compound from any impurities, such as starting materials, by-products, or degradation products, based on their differential partitioning between a stationary and a mobile phase. mdpi.com

Following separation, the mass spectrometer detects the eluted compounds, providing mass-to-charge (m/z) ratio data that confirms the identity of the main peak as this compound and helps in the structural characterization of any impurities. nih.gov The robustness of LC-MS methods allows for the analysis of thousands of injections without significant loss of performance, making it ideal for quality control in a production environment. gcms.cz

| Parameter | Description | Typical Application |

| Retention Time (RT) | The time taken for the compound to elute from the LC column. A characteristic value for a specific compound under defined conditions. | Confirms the identity of the main peak and separates it from impurities. |

| Mass-to-Charge (m/z) | The ratio of the mass of an ion to its charge. Used to confirm the molecular weight of the compound and its fragments. | The primary peak should correspond to the [M+H]⁺ or [M-H]⁻ ion of the target compound. |

| Peak Area | Proportional to the amount of the compound present. | Used to quantify the purity of the sample (e.g., >99%) and determine the percentage of impurities. |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is the most definitive technique for investigating the three-dimensional atomic and molecular structure of crystalline solids. The method relies on the principle of Bragg's Law, where a beam of X-rays is scattered by the electron clouds of atoms arranged in a periodic lattice. usp.org The resulting diffraction pattern of constructive interferences provides fundamental information about the crystal structure, including the size and geometry of the unit cell and the arrangement of molecules within it. usp.orgunits.it This technique is non-destructive and is paramount for identifying crystalline phases, determining crystallographic purity, and studying polymorphism. usp.orgresearchgate.net

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single-Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. mdpi.com While a specific crystal structure for this compound is not publicly documented, analysis of closely related derivatives provides valuable insights into its likely solid-state conformation.

For instance, the crystal structure of 4-(prop-2-yn-1-yloxy)benzonitrile (B1620623) has been determined. nih.gov The analysis revealed key structural features, such as the dihedral angle between the benzene ring and the ether linkage, and the electronic conjugation between the cyano group, the aromatic ring, and the ether oxygen atom. nih.gov In the crystal, molecules were found to be linked by hydrogen bonds and π–π stacking interactions, forming a three-dimensional network. nih.gov Such detailed structural information is crucial for understanding structure-property relationships. researchgate.net

Crystal Data for the Derivative 4-(prop-2-yn-1-yloxy)benzonitrile

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₇NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.033 (4) |

| b (Å) | 7.393 (5) |

| c (Å) | 17.527 (11) |

| β (°) | 90.836 (11) |

| Volume (ų) | 781.7 (9) |

| Z | 4 |

Source: nih.gov

X-ray Powder Diffraction (XRPD) for Polymorphism and Crystalline Phase Analysis

X-ray Powder Diffraction (XRPD) is an essential tool for the characterization of polycrystalline materials and is widely used in the pharmaceutical industry to study polymorphism. units.itresearchgate.net Polymorphism is the ability of a compound to exist in two or more different crystal structures, which can have different physicochemical properties. researchgate.net Each polymorphic form gives a unique XRPD pattern, which serves as a "fingerprint" for that specific crystal phase. americanpharmaceuticalreview.com

The XRPD pattern is a plot of diffraction intensity versus the scattering angle (2θ). By comparing the XRPD pattern of a sample to reference patterns, one can identify the polymorphic form, detect crystalline impurities, or analyze phase transitions. usp.orgmdpi.com For this compound, XRPD would be the primary technique to identify and distinguish between potential polymorphs that could arise under different crystallization conditions.

Hypothetical XRPD Data for Two Polymorphs of this compound

| Form I (Characteristic Peaks) | Form II (Characteristic Peaks) |

|---|---|

| 2θ Angle (°) | 2θ Angle (°) |

| 8.5 | 9.2 |

| 12.3 | 13.5 |

| 17.0 | 18.1 |

| 21.8 | 22.5 |

| 25.6 | 26.0 |

This table is illustrative and shows how different polymorphs would produce distinct diffraction peaks.

Differential Scanning Calorimetry (DSC) in Conjunction with Polymorphism Studies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow into a sample and a reference as a function of temperature or time. It is a powerful method used alongside XRPD to investigate polymorphism. shimadzu.comnih.gov Different polymorphs of a substance will exhibit different thermal behaviors, such as distinct melting points, heats of fusion, and solid-solid phase transitions. nih.gov

A DSC thermogram can reveal endothermic events, like melting, and exothermic events, such as crystallization. nih.gov For an enantiotropic system, where one polymorph can reversibly transform into another, DSC can determine the transition temperature. nih.gov For a monotropic system, where one form is always more stable, DSC can show the melting of the metastable form followed by recrystallization into the stable form, which then melts at a higher temperature. shimadzu.com This information is critical for determining the thermodynamic stability of different crystalline forms of this compound.

Hypothetical DSC Data for Two Polymorphs of this compound

| Polymorph | Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|---|

| Form I | Melting | 145.2 | 148.5 | -95.4 |

| Form II | Melting | 155.8 | 159.1 | -110.2 |

This table illustrates how different polymorphs would have distinct melting points and heats of fusion, with the higher melting form often being the more stable one.

Iv. Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. ijcps.org By employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), researchers can accurately compute various molecular properties. sphinxsai.com

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular conformation. This process involves calculating the molecule's energy at various geometries and identifying the conformation with the minimum energy. For 4-(Pyrimidin-2-yloxy)benzonitrile, this involves determining the rotational barriers around the ether linkage (C-O-C) and the orientation of the pyrimidine (B1678525) and benzonitrile (B105546) rings relative to each other. The optimized geometry represents the molecule's most probable structure in the ground state and serves as the foundation for all subsequent property calculations.

Once the molecular geometry is optimized, a detailed analysis of its structural parameters can be performed. These parameters—bond lengths, bond angles, and dihedral (torsional) angles—define the molecule's architecture.

Bond Lengths: The bond lengths in the benzonitrile and pyrimidine rings are characteristic of aromatic systems. In the related molecule benzonitrile, the C-C bonds within the benzene (B151609) ring are typically around 1.38-1.40 Å, while the C-CN bond is approximately 1.45 Å and the C≡N triple bond is about 1.16 Å. sphinxsai.comresearchgate.net For the ether linkage in a similar structure, 4-(dodecyloxy)benzonitrile, the Ar-O bond length is around 1.37 Å and the O-Alkyl bond is about 1.45 Å. These values are expected to be similar in this compound.

Bond Angles: The bond angles within the aromatic rings are expected to be close to 120°, consistent with sp² hybridization. The C-O-C angle of the ether linkage will likely deviate from the ideal 109.5° of sp³ hybridization due to steric and electronic effects. The C-C-N angle of the nitrile group is predicted to be linear (180°), as is typical for sp hybridized carbon atoms. nist.gov

| Parameter | Atom Connection | Typical Value (Å or °) |

| Bond Length | C-C (Benzene) | 1.39 Å |

| C-C (Pyrimidine) | 1.38 Å | |

| C-N (Pyrimidine) | 1.34 Å | |

| C-O (Aryl) | 1.37 Å | |

| C-O (Pyrimidine) | 1.35 Å | |

| C-CN | 1.45 Å | |

| C≡N | 1.16 Å | |

| Bond Angle | C-C-C (Benzene) | 120.0° |

| C-N-C (Pyrimidine) | 117.0° | |

| C-O-C (Ether) | 118.0° | |

| C-C≡N | 179.0° | |

| Dihedral Angle | C(phenyl)-O-C(pyrimidine)-N | Varies |

Note: The values presented are representative and derived from computational studies on analogous structures. Actual values for this compound would require specific DFT calculations.

Electronic Structure Analysis

The electronic structure dictates the chemical behavior of a molecule. Computational methods provide deep insights into the distribution of electrons and energy levels, which are crucial for understanding reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the oxygen atom of the ether linkage, while the LUMO is likely concentrated on the electron-withdrawing benzonitrile group. wuxibiology.com This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation. Wave function theory (WFT) and DFT are complementary approaches for comprehending electronic structure and molecular reactivity. nih.gov

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

Note: These are typical energy values for similar aromatic ether compounds and serve as an illustrative example.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and predict the reactive sites of a molecule. chemrxiv.org The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these regions are expected around the nitrogen atoms of the pyrimidine ring, the oxygen atom of the ether linkage, and the nitrogen atom of the nitrile group. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around the hydrogen atoms. researchgate.net

Green Regions: Represent areas of neutral or near-zero potential.

The MEP map provides a clear picture of the molecule's charge landscape, highlighting the sites most likely to engage in intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in terms of localized bonds and lone pairs, offering a chemically intuitive picture of bonding. q-chem.com This method quantifies charge distribution by calculating the natural atomic charges on each atom.

Topological Studies of Molecular Interactions

Topological analyses are instrumental in understanding the nature of chemical bonding and electron distribution within a molecule. However, specific research applying these techniques to this compound is not documented in readily available literature.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a method used to visualize the localization of electrons, providing a clear distinction between core, bonding, and non-bonding electrons. An ELF analysis of this compound would reveal the electronic structure of the pyrimidine and benzonitrile rings, as well as the ether linkage. At present, no specific ELF studies for this compound have been publicly reported.

Localized Orbital Locator (LOL)

Similar to ELF, the Localized Orbital Locator (LOL) provides insight into regions of high electron localization, offering a complementary perspective on chemical bonding. It is particularly useful for identifying lone pairs and bond regions. A dedicated LOL analysis for this compound is not available in the current body of scientific literature.

Average Local Ionization Energy (ALIE)

Average Local Ionization Energy (ALIE) is a conceptual tool used to probe the reactivity of different regions of a molecule. Lower ALIE values typically indicate sites that are more susceptible to electrophilic attack. A computational study detailing the ALIE surface of this compound would be valuable for predicting its chemical behavior, but such a study has not been published.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a powerful technique for visualizing and characterizing non-covalent interactions within and between molecules. It identifies regions of steric repulsion, van der Waals interactions, and hydrogen bonding. While the principles of RDG are well-established, their specific application to map the intramolecular and intermolecular interactions of this compound has not been documented.

Non-Covalent Interaction (NCI) Analysis for Intermolecular Forces

Non-covalent interactions are crucial in determining the physical properties and supramolecular chemistry of a compound. An NCI analysis provides a detailed picture of these forces.

Hydrogen Bonding Networks

Given the presence of nitrogen atoms in the pyrimidine ring and the nitrile group, this compound has the potential to participate in hydrogen bonding with suitable donor molecules. A computational analysis of its hydrogen bonding networks would involve identifying potential hydrogen bond acceptors, calculating interaction energies, and determining the geometry of these interactions. However, specific studies detailing the hydrogen bonding networks of this compound are absent from the available scientific record.

Theoretical Spectroscopy and Spectroscopic Property Prediction

Theoretical spectroscopy is a vital tool for interpreting experimental spectra and predicting the spectroscopic properties of novel compounds.

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is determined by the electronic transitions between molecular orbitals. Time-dependent density functional theory (TD-DFT) is a common computational method used to predict UV-Vis spectra. sphinxsai.com To account for the influence of a solvent on the electronic transitions, solvation models are employed. The Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) is one such implicit solvation model that can be used to simulate the solvent environment. chemscene.com

A theoretical study would involve optimizing the ground-state geometry of this compound and then performing a TD-DFT calculation to obtain the excitation energies and oscillator strengths of the electronic transitions. These calculations would identify the nature of the transitions, such as π→π* or n→π*, and how they are affected by solvent polarity. While a specific computed UV-Vis spectrum for this compound using IEFPCM is not published, theoretical studies on related benzonitrile and pyrimidine derivatives demonstrate the utility of this approach in understanding their electronic properties. derpharmachemica.comsphinxsai.com

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. While this compound itself is not chiral, the introduction of a chiral center, for instance, by substitution on the pyrimidine or benzonitrile ring, would result in enantiomers. The prediction of ECD spectra for such chiral analogues would be instrumental in assigning their absolute stereochemistry.

The computational approach involves generating the 3D structures of the enantiomers, performing a conformational analysis to identify the most stable conformers, and then calculating the ECD spectrum for each conformer using TD-DFT. The individual spectra are then Boltzmann-averaged to produce the final predicted ECD spectrum, which can be compared with experimental data. Although no specific ECD studies on chiral analogues of this compound have been reported, research on other chiral pyrimidine derivatives has successfully used this method to elucidate their stereochemistry.

Quantitative Structure-Property Relationship (QSPR) Modeling and Parameter Prediction

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. These models are widely used in drug discovery and materials science to predict properties without the need for experimental measurements.

Several important physicochemical descriptors for this compound can be predicted using QSPR models and computational algorithms. These descriptors are crucial for assessing the drug-likeness and pharmacokinetic profile of a compound.

LogP : The logarithm of the partition coefficient between n-octanol and water, LogP is a measure of a molecule's lipophilicity.

Topological Polar Surface Area (TPSA) : TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug absorption and transport.

Number of Rotatable Bonds : This descriptor counts the number of bonds that allow free rotation around them. It is related to the conformational flexibility of a molecule.

Based on computational predictions from chemical databases, the following values have been estimated for this compound:

| Descriptor | Predicted Value |

|---|---|

| LogP | 2.3 |

| Topological Polar Surface Area (TPSA) | 58.8 Ų |

| Number of Rotatable Bonds | 2 |

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from IM-MS experiments that reflects the effective area of an ion as it travels through a buffer gas. The prediction of CCS values is becoming increasingly important for the identification of unknown compounds.

Theoretical Investigations of Reaction Mechanisms and Transition States

The synthesis of "this compound" typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where 4-cyanophenoxide displaces a suitable leaving group, such as a halide, from the 2-position of the pyrimidine ring. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the intricate details of this reaction mechanism. researchgate.net

While specific DFT studies exclusively on the synthesis of "this compound" are not extensively reported in the literature, the mechanism can be reliably inferred from computational investigations of analogous SNAr reactions involving pyrimidine and other heterocyclic systems. dntb.gov.uaresearchgate.net These studies consistently point towards a concerted or a stepwise mechanism involving a high-energy intermediate. dntb.gov.ua

Theoretical calculations of analogous SNAr reactions allow for the mapping of the potential energy surface, identifying the energy barriers associated with the transformation. The reaction between a phenoxide and a 2-chloropyrimidine (B141910) derivative is a representative model.

The formation of the diaryl ether proceeds through a transition state with a calculated activation energy barrier. For many SNAr reactions on electron-deficient heterocyclic rings like pyrimidine, the mechanism is often concerted, meaning bond formation and bond breaking occur in a single step, though not necessarily synchronously. researchgate.net In other cases, a stepwise pathway through a high-energy Meisenheimer-like intermediate is observed. researchgate.net The calculated energy barrier for such reactions is a critical determinant of the reaction rate and feasibility under given experimental conditions.

Table 1: Representative Calculated Energetics for an Analogous SNAr Reaction

| Parameter | Representative Energy (kcal/mol) | Description |

| Activation Energy (ΔG‡) | +15 to +25 | The free energy barrier that must be overcome for the reaction to proceed. This range is typical for SNAr reactions that occur at moderate temperatures. |

| Reaction Energy (ΔGrxn) | -10 to -20 | The overall free energy change of the reaction, indicating the thermodynamic favorability. A negative value signifies an exothermic and spontaneous process. |

Note: The values in this table are representative and derived from computational studies on analogous SNAr reactions. researchgate.netresearchgate.net The exact energetics for the synthesis of "this compound" would require a dedicated DFT study.

In a stepwise SNAr mechanism, the reaction proceeds through a distinct intermediate, often referred to as a Meisenheimer complex. In the case of "this compound" synthesis from 2-chloropyrimidine and 4-hydroxybenzonitrile (B152051), this intermediate would involve the addition of the 4-cyanophenoxide to the C2 position of the pyrimidine ring, temporarily disrupting its aromaticity.

The transition state (TS) represents the highest energy point along the reaction coordinate. For a stepwise reaction, there would be two transition states, one leading to the intermediate and one leading from the intermediate to the product. In a concerted mechanism, a single transition state connects the reactants and products. Computational modeling can predict the geometry of these transient species.

Key Structural Features of the Transition State (based on analogous systems):

Elongated C-Cl bond: The bond to the leaving group (e.g., chlorine) is partially broken.

Partially formed C-O bond: The bond between the pyrimidine ring and the oxygen of the cyanophenoxide is in the process of forming.

Distorted Ring Geometry: The pyrimidine ring deviates from planarity to accommodate the sp3-hybridized carbon at the reaction center.

Charge Delocalization: The negative charge is delocalized over the electron-withdrawing groups and the aromatic system, which is crucial for stabilizing the transition state. researchgate.net

Molecular Modeling of Interactions with Biological Targets (non-clinical focus)

While "this compound" is primarily an intermediate in chemical synthesis, its structural motifs—the pyrimidine ring and the benzonitrile group—are present in many biologically active molecules. nih.govnih.gov Molecular modeling techniques, such as docking and pharmacophore generation, can be used to hypothetically explore its potential interactions with various protein targets in a non-clinical research context.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov Given that many pyrimidine derivatives are known to be kinase inhibitors, a hypothetical docking study could explore the binding of "this compound" to the ATP-binding site of a representative kinase, such as a non-clinical model organism's cyclin-dependent kinase (CDK). nih.gov

In a simulated docking with a CDK, "this compound" would likely orient its pyrimidine ring within the adenine-binding region, mimicking the hydrogen bonding interactions of ATP. The benzonitrile moiety would extend into a more solvent-exposed region or a hydrophobic pocket.

Table 2: Hypothetical Docking Results of this compound with a Model Kinase

| Parameter | Result | Interpretation |

| Binding Affinity (kcal/mol) | -6.0 to -8.0 | This predicted range suggests a moderate binding affinity, typical for fragment-like molecules or initial hits in a drug discovery context. |

| Key Interactions | Hydrogen bonds, π-π stacking | The pyrimidine nitrogens could act as hydrogen bond acceptors with backbone residues of the kinase's hinge region. The aromatic rings could engage in π-π stacking with phenylalanine or tyrosine residues in the active site. |

| Interacting Residues (Example) | Hinge Region (e.g., Leu, Gly), Catalytic Lysine, Gatekeeper Residue | These are common interaction points for kinase inhibitors. The specific residues would depend on the exact kinase model used. |

Note: This data is hypothetical and serves to illustrate the application of molecular docking. The results are based on docking studies of analogous pyrimidine-based kinase inhibitors. nih.gov

A pharmacophore model is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. chemrxiv.orgarxiv.org A hypothetical pharmacophore model for "this compound" can be generated based on its structural features, which could then be used to search for other molecules with similar interaction potential.

A ligand-based pharmacophore model could be constructed using the structure of "this compound" and other known pyrimidine ether inhibitors of a particular enzyme.

Table 3: Hypothetical Pharmacophore Features for this compound

| Feature | Description | Potential Role in Binding |

| Hydrogen Bond Acceptor (HBA) | The two nitrogen atoms of the pyrimidine ring. | Crucial for anchoring the molecule in a binding site, often by interacting with backbone amide protons in proteins like kinases. |

| Aromatic Ring (AR) | The pyrimidine and benzene rings. | Can participate in π-π stacking or hydrophobic interactions with aromatic residues of a protein. |

| Hydrophobic Feature (HY) | The overall scaffold of the molecule. | Contributes to binding through favorable van der Waals interactions within a hydrophobic pocket. |

| Linker Atom | The ether oxygen. | Provides the correct spatial orientation and conformational flexibility between the two ring systems. |

This pharmacophore model could serve as a 3D query to screen large chemical databases for novel compounds that share these essential features, potentially leading to the discovery of new molecular probes for non-clinical research. nih.gov

V. Reactivity and Stability Investigations

Chemical Stability Under Various Experimental Conditions

The inherent stability of 4-(Pyrimidin-2-yloxy)benzonitrile is a critical parameter for its handling, storage, and application in synthetic chemistry. This section explores its resilience to physical and chemical challenges.

Stability to Temperature and Pressure

Generally, heterocyclic compounds like pyrimidines exhibit a degree of thermal stability due to their aromatic nature. However, the presence of the ether linkage and the nitrile group can influence its decomposition pathway. Thermal decomposition could potentially involve cleavage of the ether bond or reactions involving the nitrile group. The stability of a compound is often assessed through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide information on decomposition temperatures and thermal events. In the absence of specific TGA/DSC data for this compound, it is prudent to handle it with care at temperatures approaching its melting point and above.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₇N₃O | umich.edu |

| Molar Mass | 197.19 g/mol | umich.edu |

| Melting Point | 111-113°C | umich.edu |

| Storage Condition | 2-8°C | umich.edu |

Stability in Different Solvent Systems

The stability of this compound in various solvents is crucial for its use in reactions and purifications. The polarity of the solvent can significantly influence the stability of the solute. While specific studies on the solvolysis of this compound are not extensively documented, general principles of solvent effects on similar molecules can provide insights.

The ether linkage in this compound could be susceptible to cleavage under certain conditions, a reaction that can be influenced by the solvent. Protic solvents, for instance, can participate in solvolysis reactions, especially in the presence of acidic or basic catalysts. Aprotic solvents are generally less likely to cause degradation of the ether bond. The stability of the compound in a range of common organic solvents would be a valuable piece of experimental data for its practical application.

Reactivity Profiles with Common Chemical Agents

The reactivity of this compound is a key aspect of its chemical character, determining its potential for further synthetic transformations. This section explores its compatibility with common classes of reagents.

Oxidizing Agent Compatibility

The pyrimidine (B1678525) ring is generally considered to be electron-deficient and therefore relatively resistant to electrophilic attack, including oxidation. However, strong oxidizing agents can react with the pyrimidine moiety. For instance, alkyl-substituted pyrimidines can undergo oxidation of the alkyl group to a carboxylic acid in the presence of potassium permanganate (B83412) (KMnO₄). researchgate.net The pyrimidine ring itself can also be oxidized under harsh conditions, potentially leading to ring-opening products.

The benzonitrile (B105546) part of the molecule is generally stable to oxidation, although the nitrile group can be hydrolyzed under oxidative conditions in some cases. The ether linkage is also relatively stable to oxidation. Therefore, the primary site of oxidative attack on this compound would likely be the pyrimidine ring, especially if it contains activating substituents. The specific reaction products would depend on the strength of the oxidizing agent and the reaction conditions.

Reducing Agent Compatibility

The reduction of this compound can occur at two primary sites: the pyrimidine ring and the nitrile group. Pyrimidine rings can be reduced, for example by borohydride (B1222165) reagents, to yield di- or tetrahydropyrimidine (B8763341) derivatives. researchgate.net

The nitrile group (-C≡N) can be readily reduced to a primary amine (-CH₂NH₂) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The choice of reducing agent would be critical to achieve selective reduction of either the pyrimidine ring or the nitrile group. For instance, milder reducing agents might selectively reduce the nitrile group without affecting the aromatic pyrimidine ring.

Acid-Base Stability

The stability of this compound in acidic and basic media is largely governed by the susceptibility of the ether linkage and the nitrile group to hydrolysis.

Acid Stability: In the presence of strong acids, the ether linkage can undergo cleavage. stackexchange.com This reaction is typically initiated by protonation of the ether oxygen, making the adjacent carbon atoms more susceptible to nucleophilic attack by the counter-ion of the acid. The nitrile group can also be hydrolyzed under acidic conditions, typically proceeding through an amide intermediate to form a carboxylic acid.

Base Stability: The ether linkage is generally more stable under basic conditions than in acidic media. However, strong bases can promote the hydrolysis of the nitrile group to a carboxylate salt. The pyrimidine ring itself is relatively stable to bases, although strong nucleophilic attack can occur under certain conditions.

Interactive Data Table: Predicted Reactivity of this compound

| Reagent Type | Potential Reaction Site | Predicted Outcome |

| Strong Oxidizing Agent (e.g., KMnO₄) | Pyrimidine Ring | Oxidation, potential ring cleavage |

| Strong Reducing Agent (e.g., LiAlH₄) | Nitrile Group, Pyrimidine Ring | Reduction to amine and/or di/tetrahydropyrimidine |

| Catalytic Hydrogenation | Nitrile Group, Pyrimidine Ring | Reduction to amine and/or di/tetrahydropyrimidine |

| Strong Acid (e.g., HBr, HI) | Ether Linkage, Nitrile Group | Cleavage of ether, hydrolysis of nitrile to carboxylic acid |

| Strong Base (e.g., NaOH) | Nitrile Group | Hydrolysis of nitrile to carboxylate |

Investigation of Potential Hazardous Reactions and Incompatible Materials

An assessment of potential hazardous reactions and incompatible materials for "this compound" can be inferred from the known reactivity of related chemical structures, primarily benzonitrile and general pyrimidine derivatives.

Incompatible Materials:

Based on the reactivity of the benzonitrile functional group, the following classes of materials are likely to be incompatible with "this compound" and should be avoided to prevent potentially hazardous reactions:

Strong Oxidizing Agents: Substances such as peroxides, perchlorates, and permanganates can react exothermically with the organic components of the molecule, potentially leading to a fire or explosion.

Strong Acids: Strong mineral acids like sulfuric acid and hydrochloric acid can catalyze the hydrolysis of the nitrile group to a carboxylic acid or an amide, which can be an exothermic process. rsc.org The pyrimidine ring, being basic, can also undergo protonation, which may alter the compound's stability.

Strong Bases: Caustic materials such as sodium hydroxide (B78521) or potassium hydroxide can also facilitate the hydrolysis of the nitrile group.

Reducing Agents: Strong reducing agents may react with the nitrile or the pyrimidine ring.

It is also noted that some plastics may be attacked by benzonitrile, suggesting that "this compound" could potentially degrade certain types of plastic containers or equipment over time. cornell.edu

Potential Hazardous Reactions:

While no specific hazardous reactions for "this compound" have been documented, the presence of the nitrile group suggests that under certain conditions, hazardous reactions could occur. For instance, the hydrolysis of the nitrile group with strong acids or bases can be vigorous and exothermic. rsc.org Furthermore, nucleophilic substitution reactions on the pyrimidine ring are a possibility. rsc.org The presence of both electron-withdrawing groups (nitrile) and the pyrimidine ring can influence the stability of the molecule. nih.govmdpi.com

Table 1: Inferred Incompatible Materials for this compound

| Material Class | Examples | Potential Hazard |

| Strong Oxidizing Agents | Peroxides, Perchlorates, Permanganates | Exothermic reaction, risk of fire or explosion. |

| Strong Acids | Sulfuric Acid, Hydrochloric Acid | Exothermic hydrolysis of the nitrile group; protonation and potential instability of the pyrimidine ring. rsc.org |

| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Exothermic hydrolysis of the nitrile group. |

| Reducing Agents | - | Potential reaction with the nitrile or pyrimidine ring. |

| Certain Plastics | - | Degradation of the material. cornell.edu |

Photochemical and Thermal Decomposition Pathways

Thermal Decomposition:

The ether linkage is often a point of initial cleavage in the thermal degradation of aryl ethers. Studies on the thermal degradation of poly(aryl-ether-ether-ketone) (PEEK) have indicated that the primary random chain scission reactions occur at the ether linkages. bohrium.com Applying this to "this compound", a plausible initial step in its thermal decomposition would be the homolytic or heterolytic cleavage of the C-O bond of the ether linkage.

This would likely generate a 4-cyanophenoxy radical and a pyrimidin-2-yl radical, or their corresponding ions. These highly reactive intermediates would then undergo a cascade of further reactions, leading to a complex mixture of smaller, volatile products and potentially char. The specific products would depend on the exact temperature and atmospheric conditions.

Photochemical Decomposition:

The photochemical stability of a molecule is dependent on its ability to absorb light and the efficiency of the subsequent photochemical reactions. Both the benzonitrile and pyrimidine moieties contain chromophores that can absorb UV light. The direct α-arylation of ethers through photoredox-mediated C-H functionalization has been demonstrated, suggesting that the ether linkage could be susceptible to photochemical reactions. nih.gov

Upon absorption of UV radiation, "this compound" could be excited to a higher energy state. From this excited state, several decomposition pathways are possible:

Cleavage of the Ether Bond: Similar to thermal decomposition, the ether linkage is a likely site for photochemical cleavage, leading to the formation of radical species.

Reactions of the Nitrile Group: The nitrile group itself can participate in photochemical reactions, although this is generally less common than reactions involving other functional groups.

Ring Opening/Rearrangement: The pyrimidine ring, upon photoexcitation, could potentially undergo ring-opening or rearrangement reactions, leading to a variety of degradation products.

The specific photoproducts would be dependent on the wavelength of light used, the solvent (if in solution), and the presence of other reactive species such as oxygen.

Table 2: Postulated Decomposition Pathways

| Decomposition Type | Postulated Initial Step | Potential Subsequent Reactions |

| Thermal | Cleavage of the aryl ether linkage. bohrium.com | Radical or ionic chain reactions, fragmentation of the aromatic and heterocyclic rings, char formation. |

| Photochemical | Excitation of benzonitrile or pyrimidine chromophores. nih.gov | Cleavage of the ether bond, reactions of the nitrile group, ring-opening or rearrangement of the pyrimidine ring. |

Vi. Applications in Materials Science

Exploration as Intermediates in Advanced Materials Development

While specific research detailing the extensive use of 4-(Pyrimidin-2-yloxy)benzonitrile as an intermediate is limited, its structural motifs are found in more complex molecules designed for high-performance applications. The combination of a benzonitrile (B105546) acceptor and a pyrimidine (B1678525) unit is a known strategy in the development of materials for organic electronics. For instance, related structures incorporating benzothienopyrimidine-4-benzonitrile have been successfully employed as acceptors in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). nih.gov This suggests that this compound could serve as a valuable precursor for the synthesis of more elaborate molecular structures with tailored electronic and photophysical properties.

The reactivity of the nitrile group and the pyrimidine ring allows for a range of chemical modifications, making it a versatile intermediate. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further functionalization or polymerization. The pyrimidine ring can also undergo various substitution reactions, enabling the tuning of the molecule's electronic characteristics.

Utilization in Polymer Chemistry and Polymer Functionalization

The presence of a reactive nitrile group and an aromatic structure makes this compound a potential candidate for incorporation into polymer chains. Although specific studies on the polymerization of this exact monomer are not widely documented, related benzonitrile and pyrimidine-containing monomers have been utilized in polymer chemistry.